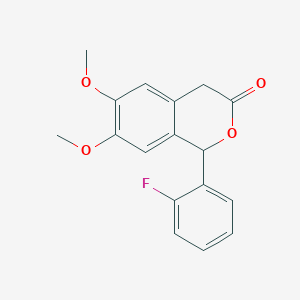
1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one, also known as FDI, is a compound with potential therapeutic applications. It is a member of the isochromanone family of compounds, which have been studied for their anti-inflammatory, anti-cancer, and neuroprotective properties. FDI is a promising candidate for drug development due to its unique chemical structure and potential biological activity.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in cancer cell growth, inflammation, and oxidative stress. 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has been shown to inhibit the activity of several enzymes involved in these pathways, including COX-2 and NF-κB.
Biochemical and Physiological Effects:
1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons against oxidative stress, and the inhibition of pro-inflammatory cytokine production. 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one in lab experiments include its potential therapeutic applications, its unique chemical structure, and its ability to inhibit several signaling pathways involved in cancer cell growth, inflammation, and oxidative stress. The limitations of using 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one in lab experiments include its limited solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For research on 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one include the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the evaluation of its potential side effects in animal models. 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one may also be studied for its potential applications in other fields, such as cardiovascular disease and diabetes research. Overall, 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one is a promising compound with potential therapeutic applications in several fields, and further research is needed to fully understand its biological activity and potential clinical applications.
Métodos De Síntesis
1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one can be synthesized using a variety of methods, including the Pechmann condensation reaction and the Friedel-Crafts reaction. The Pechmann condensation reaction involves the reaction of a phenol with a β-ketoester in the presence of a catalyst. The Friedel-Crafts reaction involves the reaction of a phenol with an acyl chloride in the presence of a Lewis acid catalyst. Both methods have been used to synthesize 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one with high yields and purity.
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroprotection, and inflammation. In cancer research, 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In neuroprotection studies, 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has been shown to protect against oxidative stress and neuronal damage in animal models of neurodegenerative diseases. In inflammation research, 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Propiedades
Nombre del producto |
1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one |
|---|---|
Fórmula molecular |
C17H15FO4 |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
1-(2-fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C17H15FO4/c1-20-14-7-10-8-16(19)22-17(12(10)9-15(14)21-2)11-5-3-4-6-13(11)18/h3-7,9,17H,8H2,1-2H3 |
Clave InChI |
AOTMKPMQISHXAF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(OC(=O)CC2=C1)C3=CC=CC=C3F)OC |
SMILES canónico |
COC1=C(C=C2C(OC(=O)CC2=C1)C3=CC=CC=C3F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-N-isopropyl-N'-m-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B259067.png)

![4-(4-Hydroxy-3-methoxyphenyl)-2-[(2-methylallyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B259071.png)
![5-ethyl-3-(prop-2-ynylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B259072.png)




![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B259077.png)

![4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B259088.png)

![3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid](/img/structure/B259090.png)